Ethyl 7H-perfluoroheptanoate

描述

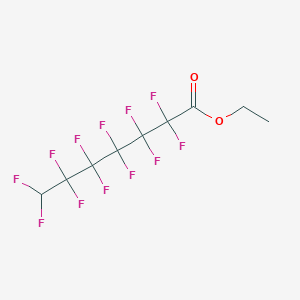

Ethyl 7H-perfluoroheptanoate: is a fluorinated organic compound with the chemical formula C9H6F12O2 . It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is used in various scientific and industrial applications due to its distinctive characteristics .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 7H-perfluoroheptanoate can be synthesized through the esterification of 7H-perfluoroheptanoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound .

化学反应分析

Types of Reactions: Ethyl 7H-perfluoroheptanoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.

Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

Substitution Reactions: Various substituted derivatives of this compound.

Hydrolysis: 7H-perfluoroheptanoic acid and ethanol.

Reduction: Reduced derivatives of the original compound.

科学研究应用

Scientific Research Applications

1. Biochemical Research

Ethyl 7H-perfluoroheptanoate serves as a valuable reagent in biochemical studies, particularly in lipid metabolism research. It has been shown to inhibit lipases, thereby affecting lipid metabolism pathways. Additionally, it interacts with calcium homeostasis and synaptic plasticity, suggesting implications for neurological functions.

2. Toxicological Studies

Research indicates potential reprotoxic effects of this compound on reproductive systems, as well as its association with oxidative stress and mitochondrial dysfunction. Studies have shown that exposure can alter enzyme activities involved in lipid metabolism and systemic biomarkers related to oxidative stress .

Environmental Applications

1. PFAS Research

As part of the broader class of per- and polyfluoroalkyl substances (PFAS), this compound is studied for its environmental persistence and potential biological effects. Its interactions with biological systems can lead to significant insights into the health risks associated with PFAS exposure, including cardiovascular diseases and immune effects .

2. Bioremediation Efforts

Due to its chemical stability, this compound can be used in bioremediation efforts aimed at addressing contamination from other PFAS compounds. Understanding its behavior in environmental contexts is crucial for developing effective remediation strategies .

Industrial Applications

1. Surface Treatment Agents

This compound's hydrophobic properties make it suitable for use as a surface treatment agent in various industries. It can be applied in textiles to impart water-repellent characteristics or in coatings that require enhanced durability against environmental factors .

2. Manufacturing Processes

In the manufacturing sector, this compound can be utilized as a processing aid in the production of fluoropolymers and other materials requiring non-stick properties. Its ability to modify surface chemistry enhances the performance of products across multiple applications .

Case Studies

Case Study 1: Lipid Metabolism Research

A study investigated the effects of this compound on lipid metabolism in human cell lines. Results indicated that exposure led to significant alterations in lipid profiles and enzyme activity levels, highlighting its role as an important tool for understanding metabolic disorders.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental persistence of this compound demonstrated its stability in aquatic ecosystems, raising concerns about bioaccumulation and long-term ecological effects. This study emphasizes the need for regulatory frameworks addressing PFAS compounds .

作用机制

The mechanism of action of ethyl 7H-perfluoroheptanoate involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure imparts high stability and resistance to enzymatic degradation, making it suitable for use in various applications. The ester group in the compound can undergo hydrolysis, releasing the corresponding acid and alcohol, which can then participate in further biochemical reactions .

相似化合物的比较

- Ethyl 7H-octafluoropentanoate

- Ethyl 7H-dodecafluoroheptanoate

- Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, ethyl ester

Comparison: Ethyl 7H-perfluoroheptanoate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers higher thermal stability and resistance to chemical reactions, making it more suitable for certain industrial and research applications .

生物活性

Ethyl 7H-perfluoroheptanoate, a member of the per- and polyfluoroalkyl substances (PFAS) family, is characterized by its fully fluorinated seven-carbon chain. This compound exhibits unique properties, such as high thermal stability and hydrophobicity, which contribute to its biological activity and potential health risks. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C7H3F13O2

- Molecular Weight : 380.06 g/mol

- Key Features :

- Fully fluorinated carbon chain

- High resistance to degradation

- Lipophilic nature

This compound primarily interacts with biological systems through several mechanisms:

- Reproductive Toxicity : Evidence suggests that this compound may have reprotoxic effects, impacting reproductive health by disrupting hormonal pathways and affecting gametogenesis.

- Lipid Metabolism : It inhibits key enzymes involved in lipid metabolism, particularly lipases, leading to alterations in lipid profiles and potential metabolic disorders.

- Calcium Homeostasis : The compound affects calcium signaling pathways, which are crucial for various cellular functions, including muscle contraction and neurotransmitter release.

- Oxidative Stress : Exposure to this compound has been associated with increased oxidative stress markers, indicating potential mitochondrial dysfunction and cellular damage .

Biochemical Pathways

This compound influences multiple biochemical pathways, including:

- Thyroid Hormone Regulation : Disruption of thyroid hormone levels has been observed, which can lead to metabolic dysregulation .

- Protein Kinase C Activation : This compound may activate protein kinase C pathways, affecting cell signaling and proliferation.

- Synaptic Plasticity : Alterations in synaptic plasticity have implications for neurological functions and cognitive health.

Case Studies and Experimental Data

- Animal Studies : Research involving Sprague-Dawley rats indicated that exposure to this compound led to significant increases in liver weight and altered enzyme activities related to oxidative stress . These studies highlight the compound's potential hepatotoxic effects.

- Human Health Monitoring : Epidemiological studies have shown that PFAS exposure correlates with various health issues, including immune system suppression and developmental toxicity . Although specific data on this compound is limited, its structural similarities to other PFAS compounds suggest comparable risks.

- Biomarker Analysis : Systemic biomarkers related to oxidative stress were significantly altered following exposure to this compound, suggesting its role in inducing redox imbalances within biological systems .

Comparative Analysis with Other PFAS Compounds

The following table compares this compound with other notable PFAS compounds regarding their biological activity:

| Compound Name | Structure Characteristics | Unique Features | Biological Effects |

|---|---|---|---|

| Ethyl perfluorooctanoate | Eight carbon atoms fully fluorinated | Higher chain length; more persistent | Greater hepatotoxicity |

| Perfluorooctanesulfonic acid | Contains a sulfonic acid group | Stronger environmental persistence | Immunotoxic effects |

| Perfluorobutanoic acid | Four carbon atoms fully fluorinated | Shorter chain length; different metabolic interactions | Lower toxicity profile |

| Perfluorodecanoic acid | Ten carbon atoms fully fluorinated | Greater hydrophobicity; potential for bioaccumulation | Increased liver weight |

属性

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F12O2/c1-2-23-4(22)6(14,15)8(18,19)9(20,21)7(16,17)5(12,13)3(10)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWKGRCCLAUGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371922 | |

| Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42287-85-4 | |

| Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42287-85-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。